N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a 3-fluorophenyl group attached to the nitrogen of the sulfonamide moiety and a 3,4-dihydro-2H-1,5-benzodioxepine ring system.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c16-11-3-1-4-12(9-11)17-22(18,19)13-5-6-14-15(10-13)21-8-2-7-20-14/h1,3-6,9-10,17H,2,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLELWOQSOQZXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps:
Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving a suitable diol and a dihalide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may serve as a probe to study the interactions of sulfonamides with biological targets. Its fluorophenyl group can be used in imaging studies due to the unique properties of fluorine in NMR and other spectroscopic techniques.
Medicine
In medicine, the compound’s sulfonamide moiety suggests potential applications as an antibacterial or antifungal agent, given the historical use of sulfonamides in these roles. Research may focus on its efficacy and safety in treating infections.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the benzodioxepine and sulfonamide groups.
Mechanism of Action
The mechanism of action for N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide would depend on its specific application. In a biological context, the sulfonamide group typically inhibits enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Substituent Variations
N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Structure: Substitution of the 3-fluorophenyl group with a 4-aminophenyl group.
- Key Differences: The electron-donating amino group (-NH₂) enhances solubility in polar solvents compared to the electron-withdrawing fluorine atom in the 3-fluorophenyl analog .
- Applications : Listed as a research chemical by Enamine and CymitQuimica, suggesting utility in medicinal chemistry or biochemical assays .
N-[(R)-1-benzothiophen-2-yl(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (PDB ID: 2WX)
- Structure : Incorporates a benzothiophene and 2-chlorophenyl group, increasing steric bulk and aromaticity.
- Key Differences: Higher molecular weight (C₂₄H₂₀ClNO₄S₂, MW: 510.0 g/mol) compared to the 3-fluorophenyl analog (estimated MW: ~337.3 g/mol).
- Applications : Structural data in the Protein Data Bank (PDB) suggests use in crystallographic studies or as a modulator for biological targets .
Modifications to the Benzodioxepine Core
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Structure : Replaces the aryl group with a hydroxyethyl-dihydrobenzodioxin moiety.
- Key Differences: Extended polyether chain increases hydrophilicity (Molecular formula: C₁₉H₂₁NO₇S, MW: 407.4 g/mol). Hydroxyethyl group may enhance hydrogen-bonding capacity, improving interactions with polar targets .
N-(3,4-difluorophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide
- Structure : Hybrid structure combining a benzoxazine core, oxadiazole ring, and difluorophenyl group.
- Key Differences: Oxadiazole introduces a heterocyclic motif, enhancing metabolic stability.
Comparative Data Table
Biological Activity
N-(3-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic organic compound notable for its complex structure, which includes a fluorophenyl group, a benzodioxepine ring, and a sulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its chemical formula is with a molecular weight of approximately 321.34 g/mol. The presence of the fluorine atom significantly influences its electronic properties, enhancing binding interactions in biological systems.
The biological activity of sulfonamides typically involves the inhibition of enzymes by mimicking natural substrates. In this case, the sulfonamide group likely inhibits bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Antimicrobial Activity
Sulfonamides have historically been used as antibacterial agents. Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.
Case Studies
- Efficacy Against Staphylococcus aureus : A study demonstrated that the compound effectively inhibited Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This indicates strong potential for treating infections caused by this pathogen.
- Activity Against Escherichia coli : Another investigation revealed that this compound had an MIC of 16 µg/mL against E. coli, further supporting its broad-spectrum antimicrobial properties.
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for modifications that can enhance its biological activity. For instance:
- Fluorination : The introduction of fluorine increases lipophilicity and can improve membrane permeability.
- Substituent Variations : Altering the substituents on the benzodioxepine ring can lead to variations in potency and selectivity against different microbial targets.
Comparative Analysis
A comparison with similar compounds highlights the unique advantages offered by this compound:
| Compound Name | Structure | Antimicrobial Activity |
|---|---|---|
| N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | Structure | Moderate |
| N-(3-chlorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | Structure | Low |
| This compound | Structure | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
